molecular formula C22H42O3 B141126 (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone CAS No. 104872-06-2

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone

Cat. No. B141126
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-HKBOAZHASA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H42O3 . It is known for its complexity and variation .


Chemical Reactions Analysis

This compound is an analog of Tetrahydrolipstatin, an inhibitor of the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG) . It is also an intermediate in the preparation of Orlistat .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.57 . The melting point is 61-62 °C, and the predicted boiling point is 467.9±18.0 °C . The density is 0.935 . It is slightly soluble in chloroform and methanol . The compound is solid and white to off-white in color .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

  • The compound has been involved in the synthesis of chiral bicyclic 3-hydroxypiperidines, showcasing its utility in producing complex organic structures with high diastereoselectivity, as seen in the transformation of β-amino alcohols (Wilken et al., 1997).
  • It serves as a precursor in the stereoselective synthesis of di- and trisubstituted oxetanones, which are used as chiral dopants to induce ferroelectricity in liquid crystals (Scherowsky & Sefkow, 1993).

Application in Polymer Science

  • Research has demonstrated its application in the production of poly(β-3-methylmalic acid), a functional polyester with two stereogenic centers in the main chain, expanding the family of poly(β-malic acid) derivatives (Cammas et al., 1994).
  • The compound has been used to create 4-alkyloxycarbonyl-2-oxetanones with two stereogenic centers, serving as precursors for malic acid alkyl esters polystereoisomers (Cammas et al., 1994).

Role in Medicinal Chemistry

  • It has been utilized in the stereoselective synthesis of novel anti-MRSA tricyclic carbapenems, highlighting its significance in developing new antibacterial agents (Kanno & Kawamoto, 2000).

Safety And Hazards

The compound has been assigned the hazard codes GHS07, GHS08, and GHS09 . The hazard statements include H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects) . The precautionary statements include P201 (Obtain special instructions before use), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

properties

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-hydroxytridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOUWOFYULUWNE-HKBOAZHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146800
Record name 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-
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Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone

CAS RN

104872-06-2
Record name (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone
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Record name 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4S)-3-hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone
Source European Chemicals Agency (ECHA)
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Record name 104872-06-2
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Record name 3-HEXYL-4-((R)-2-HYDROXYTRIDECYL)-2-OXETANONE, (3S,4S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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